molecular formula C24H19NO4 B1463601 Fmoc-2,3-dehydrophe-oh CAS No. 198546-17-7

Fmoc-2,3-dehydrophe-oh

Cat. No.: B1463601
CAS No.: 198546-17-7
M. Wt: 385.4 g/mol
InChI Key: QYKJHRNYJRVXQS-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-2,3-dehydrophe-oh” is a chemical compound with the name N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-dehydro-phenylalanine . It has a molecular formula of C24H19NO4 and a molecular weight of 385.42 g/mol .


Synthesis Analysis

The synthesis of Fmoc-protected amino acids like “this compound” typically involves the use of a secondary amine for Fmoc removal . An alternative Fmoc-removal solution using 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) has been reported to drastically reduce diketopiperazine (DKP) formation, a common side reaction in solid-phase peptide synthesis .

Future Directions

The future directions for “Fmoc-2,3-dehydrophe-oh” could involve further optimization of the Fmoc-removal strategy to suppress the formation of diketopiperazines in solid-phase peptide synthesis . Additionally, Fmoc-protected aliphatic single amino acids are being explored as novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach .

Biochemical Analysis

Biochemical Properties

Fmoc-2,3-dehydrophe-oh plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group is introduced to the amino terminus of peptides through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). These reactions are facilitated by the presence of bases such as piperidine, which remove the Fmoc group, allowing for the continuation of peptide synthesis .

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell signaling pathways and gene expression by facilitating the production of specific peptides that can act as signaling molecules or regulatory proteins. The compound’s role in peptide synthesis can impact cellular metabolism by providing essential peptides required for various metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the amino terminus of peptides. The Fmoc group is attached to the amino group of the peptide, protecting it from unwanted reactions. During peptide synthesis, the Fmoc group is removed by bases such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. This selective deprotection allows for the stepwise elongation of the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the Fmoc group is influenced by factors such as pH and temperature. The compound is stable under acidic conditions but can be rapidly deprotected under basic conditions. Long-term studies have shown that this compound maintains its stability and effectiveness in peptide synthesis over extended periods, provided that it is stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is effective in facilitating peptide synthesis without causing adverse effects. At high doses, there may be toxic or adverse effects, including disruptions in cellular function and metabolism. Studies have shown that the compound’s effectiveness and safety are dose-dependent, with a threshold beyond which adverse effects become significant .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds. The compound’s role in these pathways is crucial for the production of functional peptides that participate in various metabolic processes. The Fmoc group is removed during the synthesis process, allowing the peptide to undergo further modifications and interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments where peptide synthesis occurs. The compound’s distribution is influenced by factors such as its solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and substrates involved in peptide synthesis. Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its effectiveness in peptide synthesis .

Properties

IUPAC Name

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27)/b22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKJHRNYJRVXQS-HYARGMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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